5-Fluoroquinoline

CAS No.: 394-69-4

Cat. No.: VC1614380

Molecular Formula: C9H6FN

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 394-69-4 |

|---|---|

| Molecular Formula | C9H6FN |

| Molecular Weight | 147.15 g/mol |

| IUPAC Name | 5-fluoroquinoline |

| Standard InChI | InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H |

| Standard InChI Key | WMFXCDGQRHJFKL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC=N2)C(=C1)F |

| Canonical SMILES | C1=CC2=C(C=CC=N2)C(=C1)F |

Introduction

Chemical Structure and Properties

Molecular Structure

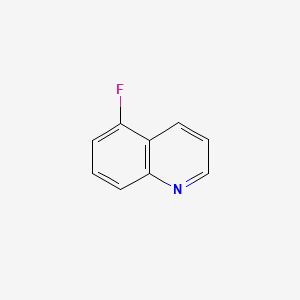

5-Fluoroquinoline consists of a bicyclic structure comprising a benzene ring fused with a pyridine ring, forming the characteristic quinoline skeleton, with a fluorine atom specifically positioned at carbon-5. This structural arrangement contributes to its unique chemical behavior and biological interactions.

Physical and Chemical Properties

The physicochemical properties of 5-Fluoroquinoline are summarized in Table 1, providing a comprehensive overview of its fundamental characteristics.

Table 1: Physicochemical Properties of 5-Fluoroquinoline

The relatively high LogP value (2.28-2.7) indicates moderate lipophilicity, suggesting potential for membrane permeability and absorption in biological systems. The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors (the nitrogen in the quinoline ring and the fluorine atom) influence its intermolecular interactions and binding characteristics .

Synthesis Methods

Though the search results don't provide specific synthesis methods directly for 5-Fluoroquinoline, several approaches can be inferred from related fluoroquinoline derivatives. One potential synthetic pathway could involve:

Direct Fluorination

Direct fluorination of quinoline using electrophilic fluorinating agents or metal-catalyzed fluorination could potentially yield 5-Fluoroquinoline, though regioselectivity might present challenges.

Skraup Synthesis with Fluorinated Precursors

By analogy with the synthesis of 5-bromo-7-fluoroquinoline described in the literature, a modified Skraup synthesis could be employed:

"To 3-bromo-5-fluoroaniline hydrochloride was added glycerol, nitrobenzene, sulfuric acid, and iron (II) sulfate heptahydrate. The reaction mixture was placed in an oil bath set at 80°C and stirred overnight followed by basification with 12Ν NaOH and extraction with dichloromethane" .

Similar approaches using appropriately fluorinated aniline derivatives could potentially yield 5-Fluoroquinoline.

Modern Synthetic Approaches

Contemporary methods for synthesizing fluorinated quinolines often involve transition metal-catalyzed cross-coupling reactions or directed metalation strategies, which could be adapted for the selective synthesis of 5-Fluoroquinoline.

Biological Activity and Research Findings

Toxicological Studies

Research on 5-Fluoroquinoline has revealed significant toxicological properties, particularly its tumorigenic potential. A comprehensive bioassay conducted in newborn CD-1 mice demonstrated that 5-Fluoroquinoline exhibits enhanced carcinogenic activity compared to its non-fluorinated parent compound .

The study administered a total dose of 1.75 μmol of 5-Fluoroquinoline to newborn mice and found:

Table 2: Comparative Tumorigenic Activity

| Compound | Tumor Incidence (Male Mice) | Predominant Tumor Type | Reference |

|---|---|---|---|

| Quinoline | 60% | Adenomas | |

| 5-Fluoroquinoline | 90% | Carcinomas |

Comparison with Related Compounds

5-Fluoroquinoline versus Quinoline

The biological comparison between 5-Fluoroquinoline and quinoline reveals dramatic differences in their toxicological profiles. While both compounds demonstrate hepatocarcinogenic activity, 5-Fluoroquinoline exhibits substantially enhanced potency:

-

Incidence: 5-Fluoroquinoline induces liver tumors in 90% of treated mice, compared to 60% for quinoline

-

Malignancy: Quinoline primarily induces benign adenomas, whereas 5-Fluoroquinoline predominantly causes malignant carcinomas

-

Genotoxicity: The enhanced tumorigenic activity of 5-Fluoroquinoline is consistent with its potentially enhanced genotoxic properties due to fluorine-mediated alterations in metabolism

Comparison with Other Fluorinated Quinolines

Several other fluorinated quinoline derivatives have been identified and characterized in the literature, including:

-

4-Chloro-5-fluoroquinoline: A compound with potential applications in synthetic chemistry and drug development (CAS: MFCD08063197)

-

6-Bromo-5-fluoroquinoline: A structurally related compound with both halogen substituents (CAS: 14548338)

-

5-Bromo-7-fluoroquinoline: Synthesized via reaction of 3-bromo-5-fluoroaniline hydrochloride with glycerol under acidic conditions

These compounds represent the diversity of fluorinated quinoline derivatives available for research and development purposes.

Research Applications and Future Directions

Current Research Applications

Based on its unique structure and biological properties, 5-Fluoroquinoline finds application in several research domains:

-

Toxicological Models: As a model compound for investigating mechanisms of chemical carcinogenesis and structure-activity relationships in fluorinated heterocycles

-

Chemical Intermediates: As potential building blocks for more complex fluorinated heterocyclic compounds

-

Mechanistic Studies: For investigating how fluorine substitution alters the metabolic fate and biological activity of aromatic heterocycles

Future Research Directions

Several promising research directions for 5-Fluoroquinoline warrant further investigation:

-

Detailed Mechanism Studies: Elucidating the precise mechanistic basis for the enhanced tumorigenic activity of 5-Fluoroquinoline compared to quinoline

-

Metabolic Profiling: Comprehensive characterization of 5-Fluoroquinoline metabolism to identify potentially reactive intermediates

-

Structure Modifications: Designing and testing derivatives with modified substituents to potentially mitigate toxicity while preserving useful properties

-

Synthetic Method Development: Developing more efficient and selective methods for synthesizing 5-Fluoroquinoline and its derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume